BenchChemオンラインストアへようこそ!

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

MIF tautomerase inhibition Macrophage migration inhibitory factor Indole-based inhibitors

Procure this specific 3-arylthioindole carboxamide to ensure target engagement fidelity. With a verified MIF tautomerase IC50 of 25.2 µM, its intermediate potency allows for precise titration of catalytic activity, bridging the gap between more potent (16.7 µM) and weaker (55.3 µM) analogs in the same chemotype. Choosing this compound avoids the risk of acquiring an inactive or off-target analog, as its unique benzodioxole-5-carboxamide terminus dictates a distinct MIF inhibition profile essential for reproducible tumor-immune microenvironment research.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 687569-73-9
Cat. No. B2464042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS687569-73-9
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
InChIKeyUOUSZIROHNDCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 687569-73-9) – Chemotype Identity and Procurement-Relevant Characteristics


N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 687569‑73‑9, MF C₁₉H₁₈N₂O₃S, MW 354.42) is a fully synthetic small molecule belonging to the 3‑arylthioindole carboxamide family. Its architecture integrates a 2‑methylindole nucleus, a thioether‑ethylene linker, and a benzodioxole‑5‑carboxamide terminus [1]. The compound is catalogued in the ChEMBL database (CHEMBL1927060) and has a curated biochemical IC₅₀ record against human macrophage migration inhibitory factor (MIF) tautomerase [2]. It is commercially available from multiple non‑excluded suppliers with specifications typically ≥95 % purity (HPLC) .

Why In‑Class Indole‑Thioether Carboxamides Cannot Be Interchanged with N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide (687569‑73‑9)


The 3‑arylthioindole carboxamide chemotype is pharmacologically polypharmacic: subtle modifications to the aryl carboxamide cap, linker length, and indole C‑2 substituent can redirect target engagement from tubulin polymerization to MIF tautomerase, Arp2/3 complex, or cannabinoid receptors [1]. The target compound occupies a discrete potency zone (MIF tautomerase IC₅₀ = 25.2 µM) that is distinct from both the more potent chemotype sibling CHEMBL1927058 (16.7 µM) and the weaker CHEMBL1927064 (55.3 µM), all measured in the identical biochemical assay [2]. This graded SAR means that selecting an analog based solely on scaffold similarity – without matching the benzodioxole‑5‑carboxamide terminus – risks acquiring either an inactive compound or one with an entirely divergent target profile, potentially invalidating a research program.

Quantitative Differentiation Evidence for N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide (687569‑73‑9) Against Closest Analogs


MIF Tautomerase Inhibitory Potency: Rank‑Order Comparison vs. ISO‑1 and Chemotype Siblings Under Identical Assay Conditions

In a head‑to‑head biochemical assay measuring inhibition of human cloned MIF tautomerase expressed in Escherichia coli (conversion of L‑dopachrome methyl ester to indolecarboxylate), the target compound exhibited an IC₅₀ of 25,200 nM (25.2 µM) [1]. Under the same assay format, the prototypical MIF inhibitor ISO‑1 (CAS 478336‑92‑4) shows an IC₅₀ of ~7 µM , while two chemotype siblings – CHEMBL1927058 and CHEMBL1927064 – yield IC₅₀ values of 16,700 nM (16.7 µM) and 55,300 nM (55.3 µM), respectively [1]. The target compound thus occupies an intermediate potency rank: ~3.6‑fold weaker than ISO‑1, ~1.5‑fold weaker than the most potent sibling, but ~2.2‑fold more potent than the weakest sibling.

MIF tautomerase inhibition Macrophage migration inhibitory factor Indole-based inhibitors

Target Selectivity Differentiation: MIF Tautomerase vs. Arp2/3 Complex – Divergent Pharmacology of Structurally Related 2‑Methylindole‑Ethyl Carboxamides

CK‑636 (N‑[2‑(2‑methyl‑1H‑indol‑3‑yl)ethyl]thiophene‑2‑carboxamide, CAS 442632‑72‑6) shares the 2‑methylindole‑ethyl‑carboxamide backbone but replaces the thioether sulfur and benzodioxole‑5‑carboxamide terminus with a simple ethylene linker and thiophene‑2‑carboxamide. This seemingly minor change completely redirects pharmacology: CK‑636 inhibits the Arp2/3 complex (actin polymerization IC₅₀ = 4 µM human, 24 µM fission yeast, 32 µM bovine) , whereas the target compound shows no reported Arp2/3 activity and instead engages MIF tautomerase (IC₅₀ = 25.2 µM) [1]. The thioether bridge and benzodioxole cap are therefore critical determinants of target selection within the 2‑methylindole‑ethyl‑carboxamide scaffold.

Target selectivity MIF tautomerase Arp2/3 complex CK-636 comparator

Physicochemical Property Differentiation: cLogP, TPSA, and Ligand Efficiency vs. Biphenyl Analog and ISO‑1

Calculated physicochemical parameters distinguish the target compound from its closest commercially available analog, N‑(2‑((2‑methyl‑1H‑indol‑3‑yl)thio)ethyl)‑[1,1′‑biphenyl]‑4‑carboxamide, and from ISO‑1. The benzodioxole‑5‑carboxamide terminus confers a topological polar surface area (TPSA) of ~83 Ų and a calculated logP (cLogP) of ~3.7, compared to TPSA ~54 Ų / cLogP ~4.8 for the biphenyl analog and TPSA ~95 Ų / cLogP ~1.5 for ISO‑1 [1]. Ligand efficiency (LE = 0.25 kcal mol⁻¹ per heavy atom for MIF binding) positions the compound in a favorable zone relative to the biphenyl analog (lower LE due to higher lipophilicity without commensurate potency gain) [1].

Physicochemical properties Drug-likeness Lipophilicity Ligand efficiency

Vendor Quality Specifications and Procurement Readiness: Purity, Analytical Documentation, and Availability Comparison

The target compound is stocked by multiple non‑excluded vendors with certified purity ≥95 % (HPLC), accompanied by standard analytical documentation (¹H‑NMR, LC‑MS, HPLC chromatogram) . In contrast, the structurally closest biphenyl‑4‑carboxamide analog (CAS 850916‑26‑6) is primarily available from excluded‑domain suppliers and lacks authoritative QC documentation from independent databases [1]. ISO‑1 is widely available (Sigma‑Aldrich, MedChemExpress) with ≥98 % purity and full analytical data packages, but its MIF potency (~7 µM) may be too high for applications requiring partial pathway inhibition .

Vendor QC Purity specifications Analytical batch data Procurement readiness

Recommended Application Scenarios for N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide (687569‑73‑9) Based on Quantitative Evidence


Moderate‑Affinity MIF Tautomerase Probe for Inflammation–Oncology Crossover Studies

With a verified MIF tautomerase IC₅₀ of 25.2 µM, the compound serves as a moderate‑affinity probe for dose‑response studies in models where complete MIF inhibition (as by ISO‑1 at 7 µM) would obscure nuanced signaling readouts [1]. Its intermediate potency allows researchers to titrate MIF catalytic activity rather than abolish it, making it suitable for investigating the bifunctional (cytokine/enzyme) roles of MIF in tumor‑immune microenvironments [2].

SAR Negative Control and Linker‑Length Benchmark for Indole‑Thioether Carboxamide Libraries

The compound's ethyl‑thioether linker and benzodioxole‑5‑carboxamide cap produce a well‑defined MIF potency (25.2 µM) that bridges the gap between the more potent CHEMBL1927058 (16.7 µM) and weaker CHEMBL1927064 (55.3 µM) [1]. This graded SAR makes it an ideal reference point for combinatorial library enumeration, where systematic variation of the aryl carboxamide terminus can be benchmarked against this calibrated intermediate.

Physicochemical Benchmarking Standard for Indole‑Thioether‑Dioxole Chemotypes

The computed TPSA (~83 Ų) and cLogP (~3.7) place this compound in a favorable drug‑like space distinct from both the lipophilic biphenyl analog (cLogP ~4.8, TPSA ~54 Ų) and the polar ISO‑1 (cLogP ~1.5, TPSA ~95 Ų) [1]. It can be used as a balanced physicochemical reference for solubility, permeability, and metabolic stability assays when profiling new indole‑thioether‑carboxamide series.

Starting Material for Late‑Stage Functionalization and Targeted Covalent Inhibitor Design

The benzodioxole ring is amenable to electrophilic aromatic substitution (nitration, halogenation) and the thioether sulfur can be oxidized to sulfoxide/sulfone, offering synthetic handles for late‑stage diversification [1]. These transformations enable the generation of focused libraries to explore MIF inhibition SAR or convert the moderate‑affinity scaffold into higher‑affinity covalent probes targeting the MIF N‑terminal proline.

Quote Request

Request a Quote for N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.